Differentiated Multi-Kinase Inhibition Profile: Potency Against CK2α, DYRK1, and TNIK
ON 108600 is a potent multi-kinase inhibitor, demonstrating nanomolar IC50 values against CK2α1 (50 nM), CK2α2 (5 nM), DYRK1A (16 nM), DYRK1B (7 nM), DYRK2 (28 nM), and TNIK (5 nM) . In contrast, the clinical-stage CK2 inhibitor CX-4945 (Silmitasertib) is reported to have an IC50 of 1 nM against both CK2α and CK2α' but shows significantly weaker inhibition of DYRK1A (IC50 = 90 nM) and no reported activity against TNIK [1][2]. The chemical probe SGC-CK2-1 is a potent CK2 inhibitor (CK2α IC50 = 4.2-36 nM; CK2α' IC50 = 2.3-16 nM) but is highly selective for CK2, with minimal activity against DYRK2 (IC50 = 440 nM) and no reported inhibition of TNIK or DYRK1 . This quantitative difference in target engagement defines a distinct mechanism of action.
| Evidence Dimension | Kinase Inhibition Profile (IC50) |
|---|---|
| Target Compound Data | CK2α1: 50 nM; CK2α2: 5 nM; DYRK1A: 16 nM; DYRK1B: 7 nM; DYRK2: 28 nM; TNIK: 5 nM |
| Comparator Or Baseline | CX-4945: CK2α/α': 1 nM; DYRK1A: 90 nM; no TNIK activity [1][2]. SGC-CK2-1: CK2α: 4.2-36 nM; CK2α': 2.3-16 nM; DYRK2: 440 nM; no TNIK/DYRK1 activity . |
| Quantified Difference | ON 108600 uniquely potently inhibits TNIK (5 nM) and DYRK1B (7 nM). |
| Conditions | Biochemical kinase assays; data compiled from independent publications and vendor datasheets. |
Why This Matters
The unique multi-kinase profile of ON 108600 is essential for its specific activity in TNBC models, making it irreplaceable by more selective CK2 inhibitors for certain research applications.
- [1] Silmitasertib sodium salt (CX-4945) product datasheet. TargetMol. CAS No. 1309357-15-0. View Source
- [2] Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. J Med Chem. 2023;66(6):4009-4024. View Source
